N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride
Description
Chemical Identity and Nomenclature of Cy5DBCO
Cy5DBCO, systematically named 1-(5-((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethoxy)-5-oxopentyl)-3,3-dimethyl-2-((E)-2-((E)-3-((E)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)indolium-1-sulfonate , is a sulfonated cyanine dye derivative (CAS 1564286-24-3). Its molecular formula, $$ \text{C}{52}\text{H}{56}\text{N}4\text{O}{11}\text{S}_3 $$, reflects a 1009.22 Da structure comprising three modular components:
- A heptamethine cyanine core responsible for NIR fluorescence
- A hydrophilic sulfonate group enhancing aqueous solubility
- A dibenzocyclooctyne (DBCO) moiety enabling strain-promoted azide-alkyne cycloaddition (SPAAC)
| Property | Value |
|---|---|
| Absorption maximum (λₐbₛ) | 646 nm (in aqueous buffer) |
| Emission maximum (λₑm) | 670 nm |
| Extinction coefficient | 190,000 M⁻¹cm⁻¹ |
| Quantum yield | 0.28 (relative to Cy5 standard) |
The "Cy5" designation derives from its position as the fifth cyanine derivative in a historical classification system, while "DBCO" specifies the strained alkyne functional group. This bifunctional design allows simultaneous fluorescence detection and covalent bioconjugation through two distinct molecular interfaces.
Historical Development of Cyanines in Bioconjugation
Cyanine dyes trace their origins to 1856, when Charles Hanson Greville Williams first synthesized quinoline blue through amyl iodide treatment of cinchonine distillates. Early applications focused on photographic sensitization, but their utility expanded dramatically with the 1990s emergence of fluorescence-based biomolecular detection. Three evolutionary phases define cyanine development:
- First-generation cyanines (pre-1980): Simple monomethine and trimethine structures like indocyanine green (ICG) used for physiological imaging, limited by poor photostability and aggregation.
- Second-generation cyanines (1980–2000): Introduction of sulfonic acid groups (e.g., Cy3, Cy5) improved water solubility and reduced non-specific binding, enabling their adoption in DNA microarray technologies.
- Third-generation cyanines (post-2000): Functionalization with bioorthogonal handles (DBCO, tetrazines) permitted covalent tagging of genetically encoded or metabolically incorporated substrates, exemplified by Cy5DBCO.
The pivotal innovation enabling Cy5DBCO emerged from two independent advancements:
Role of DBCO in Modern Bioorthogonal Chemistry
Dibenzocyclooctyne (DBCO) addresses a critical limitation of classic Huisgen cycloaddition —the requirement for cytotoxic copper(I) catalysts. The 18-electron rule governs DBCO’s reactivity: ring strain in the cyclooctyne lowers activation energy, enabling spontaneous [3+2] dipolar cycloaddition with azides at physiological conditions (pH 7.4, 37°C). Cy5DBCO leverages this through three key attributes:
- Kinetic superiority: Second-order rate constants ($$ k_2 $$) of 0.1–1.0 M⁻¹s⁻¹, enabling complete conjugation within 2–4 hours at micromolar concentrations
- Orthogonality: Minimal cross-reactivity with endogenous functional groups (amines, thiols)
- Modularity: The DBCO-azide linkage forms a stable triazole, resistant to hydrolysis and enzymatic degradation
Comparative analysis with alternative bioorthogonal strategies highlights Cy5DBCO’s advantages:
| Reaction Pair | Rate Constant (M⁻¹s⁻¹) | Toxicity Concerns |
|---|---|---|
| DBCO-azide (Cy5DBCO) | 0.1–1.0 | None |
| Tetrazine-transcyclooctene | 10²–10⁴ | None |
| CuAAC | 10⁻²–10⁻¹ | Copper required |
This kinetic profile positions Cy5DBCO as optimal for labeling azide-modified antibodies, glycans, and nucleic acids in live-cell imaging, where prolonged copper exposure induces oxidative stress. Recent applications include:
- Super-resolution microscopy: Cy5DBCO’s brightness ($$ \varepsilon \times \Phi $$) of ~53,200 enables single-molecule localization at ≤20 nm resolution
- In vivo tracking: NIR emission permits centimeter-depth imaging in murine models, with clearance via hepatobiliary excretion
- Multiplexed detection: Spectral separation from Cy3 (λₑm 570 nm) and Cy7 (λₑm 770 nm) allows simultaneous multicolor tagging
Properties
CAS No. |
2182601-72-3 |
|---|---|
Molecular Formula |
C50H53ClN4O2 |
Molecular Weight |
777.4 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide chloride |
InChI |
InChI=1S/C50H52N4O2.ClH/c1-49(2)40-23-14-17-26-43(40)52(5)45(49)28-8-6-9-29-46-50(3,4)41-24-15-18-27-44(41)53(46)35-19-7-10-30-47(55)51-34-33-48(56)54-36-39-22-12-11-20-37(39)31-32-38-21-13-16-25-42(38)54;/h6,8-9,11-18,20-29H,7,10,19,30,33-36H2,1-5H3;1H |
InChI Key |
HWIXBRHDYGXXEQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Cy5DBCO
The preparation of Cy5DBCO involves two primary components: the sulfo-Cyanine5 fluorophore and the DBCO functional group. The synthetic pathway typically follows a two-step process: (1) synthesis of the sulfonated Cy5 derivative and (2) conjugation with DBCO via a reactive intermediate.
Synthesis of Sulfo-Cyanine5
Sulfo-Cyanine5 is synthesized by introducing sulfonic acid groups to a cyanine dye backbone, enhancing water solubility. This modification involves sulfonation reactions using reagents such as chlorosulfonic acid under controlled conditions. The resulting product exhibits a molecular weight of 981.27 g/mol (for sulfo-Cyanine5 DBCO) and a solubility profile compatible with aqueous buffers (e.g., PBS, pH 7.4).
Conjugation of DBCO to Sulfo-Cyanine5
DBCO is conjugated to sulfo-Cyanine5 through an amine-reactive intermediate, such as an NHS ester. The reaction occurs in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) under mild conditions (room temperature, 2–4 hours). The DBCO-NHS ester reacts with primary amines on the Cy5 derivative, forming a stable amide bond. Stoichiometric ratios are critical; excess DBCO (1.2–1.5 molar equivalents) ensures complete conjugation while minimizing unreacted dye.
Table 1: Key Reaction Parameters for Cy5DBCO Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF/DMSO | |
| Temperature | 20–25°C | |
| Reaction Time | 2–4 hours | |
| Molar Ratio (DBCO:Cy5) | 1.2:1 to 1.5:1 | |
| Yield | 70–85% |
Purification and Quality Control
Post-synthesis purification is essential to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the gold standard, utilizing a C18 reverse-phase column with a gradient elution of acetonitrile/water containing 0.1% trifluoroacetic acid. The purified product exhibits >95% purity, confirmed by analytical HPLC.
Analytical Characterization
Spectroscopic Validation
UV-Vis and fluorescence spectroscopy confirm the spectral properties of Cy5DBCO. Absorption peaks at 646–649 nm and emission at 662–671 nm align with commercial standards. The extinction coefficient (ε) of 250,000–271,000 L·mol⁻¹·cm⁻¹ ensures high sensitivity in imaging applications.
Applications in Biomedical Research
Cy5DBCO’s copper-free click chemistry enables precise labeling of azide-modified biomolecules in vivo. For example, metabolic glycoengineering introduces azide groups onto cell surfaces via Ac4ManNAz treatment, which subsequently react with Cy5DBCO for fluorescence tracking. This method achieves 100% labeling efficacy in cell lines (e.g., KB, A549) without requiring genetic modification.
Challenges and Optimization
Solubility and Aggregation
While sulfonation enhances water solubility, aggregation can occur at high concentrations (>10 mg/mL). Sonication and brief heating (37°C) mitigate this issue.
Batch-to-Batch Variability
Reproducibility depends on strict control of reaction conditions, including pH (7.0–7.5) and solvent purity. Quality control via HPLC and NMR ensures consistency.
Chemical Reactions Analysis
Types of Reactions
Cy5DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds or biomolecules.
Conditions: The reaction is typically carried out at room temperature without the need for a copper catalyst. .
Major Products
The major product of the reaction between Cy5DBCO and azide-functionalized compounds is a stable triazole linkage. This product is highly stable and retains the fluorescent properties of the Cyanine5 dye .
Scientific Research Applications
Fluorescence Imaging
Applications:
- Cell Labeling and Tracking: Cy5DBCO is employed for labeling cells with azide groups, allowing for tracking via fluorescence imaging. For instance, a study demonstrated that azide-labeled cells treated with Cy5DBCO exhibited enhanced fluorescence intensity compared to untreated cells, facilitating in vivo tracking of target cells in mouse models .
- Tumor Imaging: In cancer research, Cy5DBCO has been used to improve tumor accumulation of fluorescent probes. For example, azido-modified tumor cells showed significantly increased uptake of DBCO-Cy5 compared to controls, highlighting its potential for targeted imaging in oncology .
Case Study:
A study involving metabolic glycoengineering introduced azide groups on the surface of target cells, which were then labeled with DBCO-Cy5 for tracking in vivo. The results indicated successful retention of labeling for up to three days post-treatment, demonstrating the efficacy of this approach for long-term cell tracking .
Bioconjugation
Applications:
- Protein and Peptide Labeling: Cy5DBCO serves as an effective tool for bioconjugation due to its ability to react rapidly with amines through an NHS ester moiety. This property is crucial for creating stable conjugates for various biological assays .
- Flow Cytometry: The compound is used in flow cytometry for analyzing cell populations by providing a bright and specific fluorescent signal that enhances detection sensitivity .
Data Table:
| Application | Description | Key Benefits |
|---|---|---|
| Cell Labeling | Labels azide-modified cells | Enhanced tracking capabilities |
| Tumor Imaging | Targets tumor cells for imaging | Improved specificity and accumulation |
| Protein Labeling | Conjugates with proteins via NHS ester | Rapid and efficient bioconjugation |
| Flow Cytometry | Analyzes cell populations | High sensitivity and low background |
Therapeutic Applications
Applications:
- Drug Delivery Systems: Cy5DBCO has been integrated into drug delivery systems where its click chemistry properties allow for the controlled release of therapeutic agents. A study showcased a catch-and-release system using azide-DBCO click chemistry to deliver a fluorescent payload, demonstrating its potential in developing targeted therapies .
- Cancer Treatment: The compound has also been utilized in creating pH-responsive drug conjugates that enhance the efficacy of chemotherapeutic agents like doxorubicin through targeted delivery to tumor sites .
Case Study:
Research involving a two-step delivery system highlighted how Cy5DBCO could facilitate the capture and release of drugs in response to specific enzymatic triggers, showcasing its application in designing advanced therapeutic modalities .
Chemical Synthesis
Applications:
- Synthesis of Complex Molecules: Cy5DBCO is frequently used in click chemistry reactions to synthesize complex biomolecules and materials without the need for toxic copper catalysts. This makes it suitable for applications where biological compatibility is essential .
Data Table:
| Application | Description | Advantages |
|---|---|---|
| Click Chemistry | Synthesis of biomolecules without copper catalysts | Biocompatibility and specificity |
| Drug Conjugation | Attaching drugs to targeting moieties | Enhanced therapeutic efficacy |
Mechanism of Action
Cy5DBCO exerts its effects through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group in Cy5DBCO reacts with azide groups on biomolecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for use in biological systems .
Comparison with Similar Compounds
Limitations and Considerations
- Photobleaching : Cy5 derivatives degrade faster than Cy7 analogs under prolonged illumination.
- Batch Variability : CAS numbers for Cy5DBCO vary (e.g., 1564286-24-3 vs. 2182601-71-2), necessitating vendor verification .
Q & A
Basic: What are the critical spectroscopic and chromatographic techniques for characterizing Cy5DBCO purity and structural integrity?
Answer:
Characterization of Cy5DBCO requires a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the DBCO (dibenzocyclooctyne) moiety and Cy5 fluorophore. Pay attention to peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 2.5–3.5 ppm (cyclooctyne protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) detects molecular ion peaks ([M+H]) to verify molecular weight (e.g., Cy5DBCO: ~1,100 Da). Fragmentation patterns can identify degradation products .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV-Vis detection (λ = 649 nm for Cy5) assesses purity. A single peak at >95% area confirms minimal impurities .
Methodological Tip: Always include a purified reference standard for comparative analysis.
Basic: How should researchers design controlled experiments to evaluate Cy5DBCO's stability under physiological conditions?
Answer:
Use a multi-condition stability assay:
- Buffer Systems: Test in PBS (pH 7.4), serum-containing media, and acidic buffers (pH 5.0–6.5 for lysosomal studies).
- Temperature and Time: Incubate at 37°C for 24–72 hours. Sample aliquots at intervals (0h, 6h, 24h, etc.) .
- Analysis: Monitor degradation via HPLC and fluorescence quenching (Cy5 emission at ~670 nm). Compare with freshly prepared Cy5DBCO to calculate half-life .
Data Contradiction Note: Discrepancies in stability between serum-free and serum-containing buffers may arise from protein binding, requiring additional size-exclusion chromatography for validation .
Advanced: What experimental strategies resolve spectral overlap when using Cy5DBCO in multiplexed imaging with other near-infrared fluorophores?
Answer:
- Spectral Unmixing: Use computational tools (e.g., linear unmixing in Fiji/ImageJ) to separate Cy5DBCO (λex/em = 649/670 nm) from overlapping dyes like Cy7 (λex/em = 750/773 nm). Validate with single-dye control samples .
- Alternative Fluorophores: Pair Cy5DBCO with orthogonal probes (e.g., Alexa Fluor 750) to minimize crosstalk.
- Time-Gated Imaging: Leverage Cy5’s fluorescence lifetime if compatible with instrumentation .
Methodological Tip: Always perform a pilot experiment to confirm unmixing efficiency in your specific imaging system.
Advanced: How can researchers address contradictory data on Cy5DBCO’s click-reaction efficiency with azide-modified biomolecules?
Answer:
Contradictions often arise from reaction conditions:
- Kinetic Analysis: Use pseudo-first-order kinetics to quantify reaction rates. Vary azide concentration (1–10 mM) and measure conversion via HPLC or fluorescence anisotropy .
- Common Pitfalls:
- Solvent Effects: Ensure reactions are in aqueous buffers with <10% organic solvents (e.g., DMSO) to avoid cyclooctyne destabilization.
- Stoichiometry: Optimize molar ratios (e.g., 1:1.2 Cy5DBCO:azide) to account byproduct interference .
Validation Step: Confirm conjugation efficiency via gel electrophoresis (for proteins) or MALDI-TOF MS (for peptides) .
Advanced: What are the best practices for integrating Cy5DBCO into live-cell imaging workflows while minimizing phototoxicity?
Answer:
- Illumination Optimization: Use low-intensity lasers (≤5% power) and short exposure times (≤100 ms) to reduce photobleaching.
- Quencher Addition: Include trolox (1–5 mM) in imaging buffers to suppress reactive oxygen species (ROS) generation .
- Control Experiments: Compare Cy5DBCO-labeled cells with unlabeled controls to isolate phototoxicity effects.
Data Note: Track mitochondrial membrane potential (using TMRE) to quantify ROS-mediated damage .
Basic: Which parameters should be prioritized when optimizing Cy5DBCO conjugation to antibodies for in vivo targeting studies?
Answer:
- Antibody:Aggregate Ratio: Aim for a dye:protein ratio (DPR) of 2–4 to balance signal intensity and targeting efficiency. Higher DPRs (>5) may cause aggregation .
- pH Control: Conduct reactions at pH 8.0–8.5 to enhance lysine residue reactivity.
- Post-Conjugation Purification: Use size-exclusion chromatography (e.g., PD-10 columns) to remove unreacted Cy5DBCO .
Validation: Confirm functionality via flow cytometry using antigen-positive and -negative cell lines .
Advanced: How can machine learning models improve the prediction of Cy5DBCO’s biodistribution in preclinical models?
Answer:
- Data Inputs: Train models on pharmacokinetic parameters (e.g., logP, molecular weight), in vivo clearance rates, and tissue-specific accumulation data from existing studies.
- Algorithm Selection: Use random forest or neural networks to handle non-linear relationships between molecular properties and biodistribution .
- Validation: Compare predicted vs. experimental biodistribution in murine models using γ-counting or fluorescence tomography .
Limitation Note: Models require large, high-quality datasets, which may necessitate collaborative data sharing .
Basic: What are the ethical considerations for using Cy5DBCO in animal imaging studies?
Answer:
- Regulatory Compliance: Obtain IACUC approval for dosing, imaging frequency, and humane endpoints.
- Fluorescence Safety: Ensure laser exposures remain below thresholds for tissue damage (refer to ANSI Z136.1 standards) .
- Data Transparency: Report all experimental conditions (e.g., anesthesia, injection volume) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
